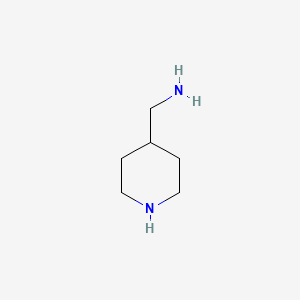

4-(Aminomethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEKQAPRXFBRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064569 | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-05-0 | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its structure, which incorporates a piperidine (B6355638) ring and a primary aminomethyl group, makes it a valuable intermediate for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are essential for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| CAS Number | 7144-05-0 | [1][4][5] |

| Melting Point | 24-25 °C (lit.) | [1][2][4] |

| Boiling Point | 200 °C (lit.) | [1][3][4] |

| Density | 0.9151 g/mL (rough estimate) | [1][3][6] |

| pKa | 10.53 ± 0.10 (Predicted) | [1][3][6] |

| logP | 0.13 | [1][3][6] |

| Water Solubility | Soluble | [1][3][6] |

| Refractive Index (n20/D) | 1.49 (lit.) | [1][2][3][4] |

| Flash Point | 174 °F (78.9 °C) | [1][3] |

| Vapor Pressure | 48.1 Pa at 25°C | [1][3][6] |

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental to the characterization of any chemical entity. The following sections detail the standard methodologies for measuring the key properties of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. For an amine like this compound, this involves titration with a strong acid.

Methodology:

-

Sample Preparation: A precise quantity of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).[7] To ensure complete dissolution, a co-solvent such as methanol (B129727) may be used.[8]

-

Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is continuously stirred to ensure homogeneity. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is placed in a burette for incremental addition.[9]

-

Data Acquisition: The titrant is added in small, precise volumes. After each addition, the solution is allowed to reach equilibrium, and the corresponding pH is recorded.[9]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[9] For a diamine like this compound, two inflection points may be observed, corresponding to the pKa values of the primary and secondary amines.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[10][11]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11][12]

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The biphasic mixture is agitated (e.g., by shaking or sonicating) for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.[12] The mixture is then left undisturbed to allow for complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination via the shake-flask method.

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

-

¹H NMR: Proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.[14]

-

¹³C NMR: Carbon NMR spectra reveal the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15]

-

Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present, such as N-H stretches for the amine groups and C-H stretches for the aliphatic piperidine ring.[15]

Stability and Reactivity

This compound is sensitive to air and should be stored under an inert atmosphere.[1][6] As a primary and secondary amine, it will react with a variety of electrophiles, including aldehydes, ketones, and acyl chlorides, making it a versatile building block in organic synthesis.[1][6]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The compiled data and outlined experimental protocols offer a valuable resource for researchers and scientists in the field of drug development and chemical synthesis, facilitating its effective use in the creation of novel and complex molecules.

References

- 1. This compound CAS#: 7144-05-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7144-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. 4-(AMINOMETHYL) PIPERIDINE – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. This compound | 7144-05-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound(7144-05-0) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Aminomethyl)piperidine: A Core Scaffold in Medicinal Chemistry

CAS Number: 7144-05-0 Molecular Weight: 114.19 g/mol

This technical guide provides an in-depth overview of 4-(Aminomethyl)piperidine, a pivotal building block for researchers, scientists, and drug development professionals. Its versatile structure is a cornerstone in the synthesis of a wide array of biologically active compounds.

Physicochemical Properties

This compound, also known as piperidin-4-ylmethanamine, is a primary amine with a piperidine (B6355638) core. This structure imparts specific physicochemical characteristics that make it a valuable starting material in organic synthesis. Below is a summary of its key properties.

| Property | Value |

| CAS Number | 7144-05-0 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 200 °C |

| Melting Point | 25 °C |

| Synonyms | 4-Piperidinemethanamine, (Piperidin-4-yl)methanamine |

Applications in Research and Drug Development

The unique structural features of this compound make it a sought-after intermediate in the synthesis of various pharmaceutical agents. Its piperidine ring can introduce conformational rigidity into molecules, a desirable trait for enhancing binding affinity to biological targets. The primary aminomethyl group provides a reactive handle for further functionalization.

Key therapeutic areas where this compound derivatives have shown promise include:

-

Antifungal Agents: Derivatives of 4-aminopiperidine (B84694) have been investigated as potent inhibitors of ergosterol (B1671047) biosynthesis in fungi.[1][2][3] By targeting enzymes such as sterol C14-reductase and sterol C8-isomerase, these compounds disrupt the integrity of the fungal cell membrane.[1]

-

Antiviral Therapeutics (Anti-HIV): The 4-aminopiperidine scaffold is a crucial component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[4][5][6] These antagonists block the entry of the HIV virus into host cells, representing a significant mechanism in antiretroviral therapy.

-

Anticancer Research: Piperidine derivatives are being explored for their potential in oncology. Some have been shown to modulate the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer.[7][8]

-

Central Nervous System (CNS) Agents: The piperidine motif is prevalent in many CNS-active drugs. The physicochemical properties of the this compound core make it a suitable scaffold for developing novel therapeutics targeting neurological disorders.

Synthetic Methodologies

The synthesis of derivatives based on this compound often involves standard organic chemistry transformations. A common and efficient method for preparing N-substituted 4-aminopiperidines is through reductive amination.

Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines

This protocol outlines a general procedure for the synthesis of a library of 4-aminopiperidine derivatives starting from an N-substituted 4-piperidone (B1582916).

Materials:

-

N-substituted 4-piperidone derivative

-

Desired primary amine

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the N-substituted 4-piperidone (1.0 equivalent) in the chosen solvent (DCM or DCE), add the primary amine (1.0-1.2 equivalents).

-

If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-aminopiperidine derivative.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

As previously mentioned, derivatives of 4-aminopiperidine have been identified as effective antifungal agents. Their mechanism of action often involves the disruption of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The piperidine core of these molecules is thought to mimic carbocationic high-energy intermediates in the enzymatic reactions, leading to the inhibition of key enzymes.

References

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Aminomethyl)piperidine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a piperidine (B6355638) ring functionalized with a primary aminomethyl group, provides a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide offers a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Furthermore, it delves into detailed experimental protocols for its synthesis and explores its significant role as a key intermediate in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) and Akt inhibitors.

Chemical Structure and Nomenclature

This compound is a heterocyclic amine characterized by a six-membered piperidine ring with an aminomethyl substituent at the 4-position.

IUPAC Name: piperidin-4-ylmethanamine[1][2]

Synonyms: 4-Piperidinemethanamine, 4-AMP[3][4]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][5][6] |

| Molecular Weight | 114.19 g/mol | [3][5][6] |

| CAS Number | 7144-05-0 | [3][5][6] |

| Appearance | Colorless to slightly yellow liquid or solid | [5][7] |

| Melting Point | 25 °C (lit.) | [3][5] |

| Boiling Point | 200 °C (lit.) | [3][5] |

| Density | 0.952 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.49 (lit.) | [3][5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [3] |

| Water Solubility | Soluble | [5] |

Safety Information: this compound is classified as a corrosive substance. It causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][3]

Experimental Protocols: Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reduction of 4-cyanopiperidine. This can be achieved through catalytic hydrogenation. For greater control and to avoid side reactions, the synthesis is often performed on the N-Boc protected derivative, 1-Boc-4-cyanopiperidine, followed by deprotection.

Synthesis of 1-Boc-4-(aminomethyl)piperidine via Reduction of 1-Boc-4-cyanopiperidine

This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LAH).

Materials:

-

1-Boc-4-cyanopiperidine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (B109758) or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (1200 mL) is prepared.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of 1-Boc-4-cyanopiperidine in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford 1-Boc-4-(aminomethyl)piperidine.[3]

Deprotection to Yield this compound

The Boc protecting group can be readily removed under acidic conditions.

Materials:

-

1-Boc-4-(aminomethyl)piperidine

-

4M HCl in Ethyl Acetate

Procedure:

-

1-Boc-4-(aminomethyl)piperidine is dissolved in a 4M solution of HCl in ethyl acetate.

-

The solution is stirred at room temperature for 30 minutes.

-

After the reaction is complete, the mixture is concentrated under vacuum to yield this compound hydrochloride as a white solid.[8]

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] this compound, with its two reactive sites, is a particularly valuable building block for introducing this motif and for further molecular elaboration.

Role in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[11] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[12][13]

Several approved PARP inhibitors incorporate a piperidine or piperazine (B1678402) moiety, which is critical for high-affinity binding to the enzyme's active site. This compound serves as a key precursor for introducing the piperidine pharmacophore into these inhibitors.

References

- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diastereoselective access to substituted 4-aminopiperidines via a pyridine reduction approach [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties and Synthetic Application of 4-(Aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine (B6355638) ring and a primary aminomethyl group, serves as a valuable scaffold and building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the core physicochemical properties of this compound—specifically its boiling point and density—and outlines its application in a key synthetic workflow relevant to cancer research.

Physicochemical Data of this compound

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. The boiling point and density are critical parameters for reaction setup, purification, and formulation.

| Property | Value | Conditions |

| Boiling Point | 200 °C | At atmospheric pressure (lit.)[1][2][3][4][5][6] |

| 92 °C | At reduced pressure (9 mmHg)[7] | |

| Density | 0.952 g/mL | No temperature specified[7] |

| ~0.9151 g/mL | Rough estimate[1][3][5] |

Note: The significant difference in boiling point is attributed to the pressure at which the measurement was taken. The density values are reported from different sources and may represent slight variations based on experimental conditions.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for high-boiling liquids or small sample quantities, the Thiele tube method is commonly employed.

Thiele Tube Method:

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.

-

Apparatus Setup: The fusion tube is securely attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed in the oil bath.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes even circulation of the heating oil.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][5]

For determining the boiling point at reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is stabilized before heating commences. The temperature and pressure are then recorded.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The pycnometry method is a precise technique for determining the density of liquids.

Pycnometry Method:

-

Pycnometer Preparation: A pycnometer, which is a flask with a precisely known volume, is thoroughly cleaned, dried, and weighed empty.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

Other methods for density determination include the use of a hydrometer or a digital density meter, which measures the oscillation of a U-tube filled with the sample.[4][8]

Application in Synthesis: Pim-1 Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical agents. A notable application is in the creation of Pim-1 kinase inhibitors, which are being investigated as potential anticancer therapeutics. Pim-1 kinase is implicated in cell cycle progression and apoptosis, making it a significant target in oncology.

The following diagram illustrates a generalized workflow for the synthesis of a diaminopyrimidine-based Pim-1 inhibitor, where a protected form of this compound is a key reactant.

Caption: Generalized synthetic workflow for a Pim-1 inhibitor.

This synthetic route typically begins with the nucleophilic aromatic substitution of a di-substituted pyrimidine (B1678525) with 1-Boc-4-(aminomethyl)piperidine (the Boc group protects the piperidine nitrogen).[7] This is followed by a second substitution or coupling reaction, often with an aromatic amine. The final step involves the deprotection of the Boc group under acidic conditions to yield the active Pim-1 inhibitor.[7]

References

- 1. byjus.com [byjus.com]

- 2. vernier.com [vernier.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. benchchem.com [benchchem.com]

- 8. mt.com [mt.com]

4-(Aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction

4-(Aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a piperidine (B6355638) ring with a primary aminomethyl group at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds.[1] The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.[1][2] This combination of features makes it an ideal starting material for the development of novel therapeutics.[1]

This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its commonly used N-Boc protected form is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [3][4] |

| CAS Number | 7144-05-0 | [3][4] |

| Appearance | White or colorless to almost white or almost colorless powder or lump | [4] |

| Melting Point | 24-25 °C | [4][5] |

| Boiling Point | 200 °C (lit.) | [5] |

| Density | 0.952 g/mL | [4] |

| Refractive Index (n20/D) | 1.489 - 1.491 | [4] |

| IUPAC Name | piperidin-4-ylmethanamine | [3] |

Table 2: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |

| Molecular Weight | 214.30 g/mol | [6] |

| CAS Number | 144222-22-0 | [6] |

| Appearance | Colorless to yellow liquid or low melting solid | [6] |

| Boiling Point | 237-238 °C (lit.) | [6] |

| Density | 1.013 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.473 (lit.) | |

| Synonyms | 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine |

Synthesis of 1-Boc-4-(aminomethyl)piperidine

The N-Boc protected form of this compound is a key intermediate that allows for selective functionalization. Several synthetic routes are commonly employed for its preparation.[1]

Experimental Protocols

Protocol 1: Reduction of 1-Boc-4-cyanopiperidine [1]

-

Materials: 1-Boc-4-cyanopiperidine, Lithium aluminum hydride (LAH) or Raney Nickel, appropriate solvent (e.g., anhydrous diethyl ether or ethanol), drying agent (e.g., anhydrous sodium sulfate), equipment for reflux and filtration.

-

Procedure (using LAH):

-

To a stirred suspension of LAH in anhydrous diethyl ether at 0 °C, add a solution of 1-Boc-4-cyanopiperidine in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine.

-

Protocol 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide [1]

-

Step 1: Dehydration to 1-Boc-4-cyanopiperidine

-

Prepare a solution of 1-Boc-piperidine-4-carboxamide and triethylamine (B128534) in ethyl acetate (B1210297) at room temperature.[1]

-

Add phosphorus oxychloride portion-wise over a few minutes.[1]

-

Stir the resulting solution at room temperature for 1 hour.[1]

-

Quench the reaction with a saturated aqueous solution of sodium carbonate and extract with dichloromethane (B109758).[1]

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford crude 1-Boc-4-cyanopiperidine.[1]

-

-

Step 2: Reduction to 1-Boc-4-(aminomethyl)piperidine

-

The crude 1-Boc-4-cyanopiperidine can be reduced using the methods described in Protocol 1.[1]

-

Protocol 3: Reductive Amination of 1-Boc-4-formylpiperidine [1]

-

Materials: 1-Boc-4-formylpiperidine, an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - STAB), a suitable solvent (e.g., 1,2-dichloroethane (B1671644) - DCE).

-

Procedure:

-

Dissolve 1-Boc-4-formylpiperidine and the amine source in the chosen solvent.[1]

-

Add the reducing agent (e.g., STAB) portion-wise to the mixture.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the aqueous layer with dichloromethane or ethyl acetate.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography to yield 1-Boc-4-(aminomethyl)piperidine.[1]

-

Key Reactions and Applications in Drug Discovery

This compound is a cornerstone in the synthesis of a multitude of pharmaceutically active compounds. Its bifunctional nature allows for its incorporation as a linker or as a core scaffold element.

Amide Bond Formation

A primary application of this compound is in the formation of amide bonds with carboxylic acids, a reaction central to the synthesis of many drug candidates.

Protocol 4: General Procedure for Amide Coupling using HATU [2]

-

Materials: 1-Boc-4-(aminomethyl)piperidine, a suitable carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base like diisopropylethylamine (DIPEA), and an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in the anhydrous solvent.[2]

-

Add the non-nucleophilic base (2.0 eq) to the reaction mixture.[2]

-

Add 1-Boc-4-(aminomethyl)piperidine (1.0 eq) to the mixture.[2]

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[2]

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.[2]

-

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.

Protocol 5: General Procedure for Boc Deprotection [7]

-

Materials: Boc-protected piperidine derivative, a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and a suitable solvent like dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected compound in the chosen solvent.[7]

-

Add an excess of the strong acid (e.g., 20-50% v/v TFA in DCM or 4M HCl in dioxane).[7]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2][7]

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.[2][7]

-

Applications in Specific Therapeutic Areas

The this compound scaffold is prevalent in a range of therapeutic agents targeting various diseases.

Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors, where it can contribute to binding affinity and selectivity, as well as improve pharmacokinetic properties. For instance, derivatives of this compound are utilized in the synthesis of potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[8]

Similarly, this scaffold has been instrumental in the development of inhibitors for Protein Kinase B (Akt), another key enzyme in cell signaling pathways that is frequently deregulated in cancer.[9]

G-Protein Coupled Receptor (GPCR) Antagonists

The piperidine ring is a well-established pharmacophore in ligands targeting G-protein coupled receptors (GPCRs).[10] Compounds incorporating the this compound structure have been developed as antagonists for various GPCRs, including the P2Y14 receptor, a promising target for treating inflammation and pain.[11]

Conclusion

This compound and its derivatives are undeniably valuable and versatile building blocks in modern drug discovery and development. The synthetic accessibility and the ability to readily introduce diverse functionalities make this scaffold a powerful tool for medicinal chemists. The successful incorporation of this moiety into a wide range of clinically relevant molecules underscores its importance. This guide provides a solid foundation of its properties, synthesis, and applications, aiming to facilitate its continued use in the quest for novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 7144-05-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

4-(Aminomethyl)piperidine: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 4-(Aminomethyl)piperidine (CAS No: 7144-05-0), a versatile building block in pharmaceutical and chemical synthesis. Adherence to strict safety protocols is essential when handling this compound due to its corrosive nature. This document summarizes key data, outlines experimental procedures for safe handling, and provides visual guides for hazard recognition and personal protection.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are critical for safe handling, storage, and in the event of a spill or fire.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| Appearance | White or colorless to almost white or almost colorless powder or lump | [2] |

| Melting Point | 24-25 °C (lit.) | [2][3][4] |

| Boiling Point | 200 °C (lit.) | [3][4] |

| 92 °C / 9 mmHg | [2] | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [3] |

| Density | 0.952 g/mL | [2] |

| Refractive Index | n20/D 1.49 (lit.) | [3] |

| n20/D 1.489 - 1.491 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 1B | Corrosion | Danger | H314: Causes severe skin burns and eye damage. | [1][3][5] |

| Serious Eye Damage/Eye Irritation | 1 | Corrosion | Danger | H314: Causes severe skin burns and eye damage. | [1][3][5] |

GHS Hazard Classification Breakdown

Caption: GHS hazard classification for this compound.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to control exposure to vapors or dust.[6][7][8] Local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[8]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][8][9] Eye protection must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3][9] Double-gloving is recommended.[9]

-

Body Protection: A lab coat or a disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[8][9] For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[8]

-

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia (B1221849) derivatives.[3][7] A fit-tested N95 respirator is the minimum recommendation.[9]

Personal Protective Equipment (PPE) Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

General Hygiene Practices

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][6][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][6][7][8] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Seek immediate medical attention. | [5][6][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[6][8][10] For large fires, use water spray, fog, or foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[6][7] Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or groundwater systems.[5][6][7][8]

-

Methods for Containment and Cleaning Up:

-

For solids, sweep up and shovel into a suitable container for disposal. Avoid dust formation.[6]

-

For liquids, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[7]

-

Toxicology Information

-

Acute Effects: Causes severe burns to the skin, eyes, and mucous membranes.[6][7][8] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract if inhaled.[8]

-

Chronic Effects: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[11]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed information before handling this chemical.

References

- 1. This compound | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 7144-05-0 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. angenechemical.com [angenechemical.com]

Spectroscopic Profile of 4-(Aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(aminomethyl)piperidine, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' (axial) | ~3.08 | d | J = 11.7 |

| H-2', H-6' (equatorial) | ~2.59 | dt | J = 12.2, 2.7 |

| -CH₂-NH₂ | 2.56 | d | J = 6.6 |

| H-3', H-5' (axial) | ~1.71 | m | |

| H-4' | ~1.41 | m | |

| -NH₂ and -NH- | ~1.36 | br s | |

| H-3', H-5' (equatorial) | ~1.09 | qd | J = 12.2, 4.2 |

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation. The broad singlet at ~1.36 ppm is likely due to the exchangeable protons of the primary and secondary amines.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following are the predicted chemical shifts for this compound.

| Assignment | Chemical Shift (ppm) |

| C-2', C-6' | 46.5 |

| -CH₂-NH₂ | 46.2 |

| C-4' | 39.8 |

| C-3', C-5' | 31.6 |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic peaks corresponding to its amine and aliphatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3365 | N-H stretching (asymmetric) | Medium |

| 3287 | N-H stretching (symmetric) | Medium |

| 2923 | C-H stretching (asymmetric) | Strong |

| 2851 | C-H stretching (symmetric) | Strong |

| 1595 | N-H scissoring (primary amine) | Medium |

| 1448 | C-H bending | Medium |

| 1308 | C-N stretching | Medium |

| 884 | CH₂ rocking | Medium |

Note: The peak assignments are based on a detailed vibrational analysis study.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-(Aminomethyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(aminomethyl)piperidine in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document synthesizes information from the solubility characteristics of structurally analogous compounds, such as piperidine (B6355638), and general principles of amine solubility. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and presents a logical workflow for its synthesis.

Introduction to this compound

This compound is a bifunctional primary amine with a piperidine scaffold. Its structure, containing both a primary and a secondary amine, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The piperidine moiety is a common feature in many G protein-coupled receptor (GPCR) ligands and other therapeutic agents.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar piperidine ring and a hydrophilic aminomethyl group. The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic and aprotic solvents. Conversely, its aliphatic character implies some solubility in less polar environments, though this is expected to be limited in highly nonpolar solvents.

Based on the known solubility of piperidine, which is miscible with water, alcohols, ether, and chloroform, and has limited solubility in hexane (B92381), a similar trend can be predicted for this compound.[3][4] The addition of the polar aminomethyl group is likely to enhance its solubility in polar solvents. The Boc-protected analogue, 1-Boc-4-(aminomethyl)piperidine, is noted to be freely soluble in methanol (B129727).[5][6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High / Miscible | Capable of hydrogen bonding with both the primary and secondary amine groups. |

| Ethanol (B145695) | High / Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. | |

| Isopropanol | High | Good solubility is expected due to hydrogen bonding, though potentially slightly lower than methanol and ethanol due to increased steric hindrance. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group can interact with the amine protons. |

| Acetonitrile | Moderate to High | The polar nitrile group can participate in dipole-dipole interactions. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of solvating both polar and nonpolar parts of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor, leading to favorable interactions. | |

| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Moderate to High | A cyclic ether that is a good solvent for many amines. | |

| Halogenated | Dichloromethane (DCM) | Moderate | A moderately polar solvent that can dissolve a wide range of organic compounds. |

| Chloroform | Moderate | Similar to dichloromethane, it can act as a weak hydrogen bond donor. | |

| Aromatic | Toluene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar amine groups. |

| Nonpolar | Hexane | Low / Insoluble | The nonpolar nature of hexane leads to poor solvation of the polar amine. |

Experimental Determination of Solubility

A precise and quantitative determination of the solubility of this compound can be achieved using a standardized experimental protocol, such as the isothermal shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, as its melting point is around 25 °C)[7]

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents): a. Record the mass of the volumetric flask with the collected saturated solution. b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to leave the dissolved this compound as a residue. c. Dry the flask to a constant weight and record the final mass. d. The mass of the dissolved solute can be calculated by the difference in the final and initial mass of the flask.

-

Chromatographic Analysis (for volatile solvents): a. Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. b. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility:

-

From Gravimetric Analysis: Solubility ( g/100 mL) = (mass of residue / volume of solvent collected) * 100

-

From Chromatographic Analysis: Solubility (mg/mL) = Concentration from analysis * Dilution factor

-

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a nitrile precursor. The following diagram illustrates a typical synthetic workflow.

References

- 1. Workup [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Aminomethyl-1-Boc-piperidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound CAS#: 7144-05-0 [m.chemicalbook.com]

The Pivotal Role of 4-(Aminomethyl)piperidine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)piperidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its versatile synthetic handles and its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, covering its synthesis, structure-activity relationships (SAR), and applications in the development of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and proteolysis-targeting chimeras (PROTACs).

Introduction to a Versatile Scaffold

This compound is a bifunctional molecule featuring a piperidine (B6355638) ring and an exocyclic aminomethyl group. This unique structure offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. The piperidine ring itself, a common feature in many approved drugs, provides a three-dimensional framework that can enhance metabolic stability and improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The aminomethyl group serves as a key linker or pharmacophoric element, enabling the construction of complex molecular architectures.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a cornerstone of their application in medicinal chemistry. Key transformations include N-alkylation of the piperidine nitrogen and acylation or reductive amination of the exocyclic primary amine.

Experimental Protocol: Selective N-Alkylation of this compound

This protocol details a common three-step procedure for the selective alkylation of the piperidine nitrogen, utilizing a tert-butoxycarbonyl (Boc) protecting group strategy.

Step 1: Boc Protection of the Primary Amine

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a 1:1 mixture of dioxane and water.

-

Add a base, such as triethylamine (B128534) (1.2 eq), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting tert-butyl ((piperidin-4-yl)methyl)carbamate by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation of the Piperidine Nitrogen

-

Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature or heat as necessary until completion, monitoring by TLC or LC-MS.

-

Filter the reaction mixture to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the N-alkylated product.

Step 3: Boc Deprotection

-

Dissolve the N-alkylated, Boc-protected intermediate in an appropriate solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the desired N-alkylated this compound as a salt.

Experimental Protocol: Amide Coupling with this compound

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and the primary amine of 1-Boc-4-(aminomethyl)piperidine.

-

In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

Add a solution of 1-Boc-4-(aminomethyl)piperidine (1.2 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Applications in Drug Discovery

The this compound scaffold is a key component in a variety of therapeutic agents targeting different disease areas.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The this compound moiety has been successfully incorporated into inhibitors of several kinases, including Pim-1 and p38 MAPK.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in many cancers.[2] The this compound scaffold serves as a versatile building block for the synthesis of potent Pim-1 inhibitors.[2]

Caption: Simplified Pim-1 signaling pathway and the point of intervention by inhibitors.

Table 1: Biological Activity of Representative Pim-1 Kinase Inhibitors

| Compound ID | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |

| SGI-1776 | 7 | 335 | 70 | [3] |

| AZD1208 | 0.4 | 5 | 1.9 | [4] |

| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [4] |

| SMI-4a | 17 | >1000 | - | [4] |

p38 MAPK Inhibitors

p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases.[5] 4-Aminopiperidine-substituted compounds have been developed as potent p38 MAPK inhibitors.[6]

Table 2: Biological Activity of Representative p38 MAPK Inhibitors

| Compound | p38α IC₅₀ (nM) | TNF-α release IC₅₀ (nM) | Oral Bioavailability (Rat, %) | Reference |

| Compound 5 | - | - | Good | [6] |

| Skepinone-L | 1.0 | - | - | [7] |

| Adezmapimod (SB203580) | 222.44 | - | - | [8] |

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of approved drugs. The this compound scaffold is a common feature in ligands targeting various GPCRs.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells.[9][10] Derivatives of this compound have been developed as potent CXCR4 antagonists.

Caption: CXCR4 signaling cascade and its inhibition by antagonists.

Table 3: Biological Activity of Representative CXCR4 Antagonists

| Compound | CXCR4 IC₅₀ (nM) | Anti-HIV Activity EC₅₀ (nM) | Reference |

| AMD3100 | 319.6 | ~10 | [11] |

| AMD11070 | 15.6 | - | [11] |

| IT1t | 29.65 | - | [11] |

| Compound 16 | <20 | - | [12] |

| Compound 21 | <20 | - | [12] |

Opioid Receptor Modulators

The 4-anilinopiperidine substructure, a close relative of this compound, is the core of the potent fentanyl class of opioid analgesics.[13] Structure-activity relationship studies have explored modifications to this scaffold to modulate potency and side-effect profiles.

Table 4: Binding Affinities of 4-Anilinopiperidine Opioid Receptor Ligands

| Compound | R1 | R2 | Ki (nM) - Mu Opioid Receptor | Reference |

| 6 | Phenethyl | Phenyl | 1.5 | Synthesized from multiple sources for illustrative purposes |

| 7 | Phenethyl | 4-Fluorophenyl | 0.8 | Synthesized from multiple sources for illustrative purposes |

| 8 | 2-Thienylethyl | Phenyl | 2.1 | Synthesized from multiple sources for illustrative purposes |

| 9 | Phenethyl | 4-Methoxyphenyl | 3.4 | Synthesized from multiple sources for illustrative purposes |

| 10 | 4-Nitrophenethyl | Phenyl | 0.5 | Synthesized from multiple sources for illustrative purposes |

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[14] The this compound moiety is frequently used as a rigid linker in PROTAC design, connecting the target-binding warhead to the E3 ligase ligand.[15] The rigidity of the piperidine ring can help to pre-organize the PROTAC for optimal ternary complex formation.[16]

Caption: A generalized experimental workflow for the development of PROTACs.

Pharmacokinetic Properties

A key advantage of incorporating the this compound scaffold is its positive impact on the pharmacokinetic properties of drug candidates. The piperidine ring can increase metabolic stability and modulate lipophilicity, which in turn affects oral bioavailability, half-life, and clearance.

Table 5: Representative Pharmacokinetic Parameters of Drugs Containing Piperidine or Related Moieties

| Compound | Target | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (mL/min/kg) | Species | Reference |

| Fentanyl | µ-opioid receptor | ~30 (swallowed) | 1.5-6 | - | Human | [17] |

| AT7519 | CDK | - | 1.1 (i.v.) | - | Mouse | [2] |

| GNE-A | MET Kinase | 88.0 | 1.67 (rat) - 16.3 (dog) | 2.44 (dog) - 36.6 (rat) | Mouse, Rat, Dog, Monkey | [18] |

| Compound 26 (Pim inhibitor) | Pim Kinase | Good | 3.1 | - | Rat | [19] |

| Compound 16 (CXCR4 ant.) | CXCR4 | 24 | - | - | Mouse | [9] |

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its ability to confer desirable pharmacological and pharmacokinetic properties, has cemented its place as a valuable building block in modern drug discovery. From kinase inhibitors for cancer to GPCR modulators for a host of diseases and as a crucial linker in the burgeoning field of targeted protein degradation, the influence of this compound is undeniable. As researchers continue to explore novel chemical space, this versatile scaffold is poised to remain at the forefront of the development of the next generation of therapeutics.

References

- 1. Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 17. webpoisoncontrol.org [webpoisoncontrol.org]

- 18. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

Methodological & Application

Synthesis of 4-(Aminomethyl)piperidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals